5,6-Dimethoxy-1-methylisoquinoline
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Overview
Description
5,6-Dimethoxy-1-methylisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a methyl group at the 1 position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-methylisoquinoline can be achieved through several methods. One common approach involves the methylation of 6,7-dimethoxyisoquinoline using methyl iodide in the presence of a base such as potassium carbonate . Another method involves the alkylation of 3,4-dihydro-6,7-dimethoxyisoquinoline with methylating agents like methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroisoquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5,6-Dimethoxy-1-methylisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methylisoquinoline: Similar in structure but with methoxy groups at the 6 and 7 positions.
5,6-Dimethoxy-2-methylisoquinoline: Similar but with a methyl group at the 2 position instead of the 1 position.
Uniqueness
5,6-Dimethoxy-1-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other isoquinoline derivatives may not be as effective .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5,6-dimethoxy-1-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-9-4-5-11(14-2)12(15-3)10(9)6-7-13-8/h4-7H,1-3H3 |
InChI Key |
AEINAJLQHYWFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2OC)OC |
Origin of Product |
United States |
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